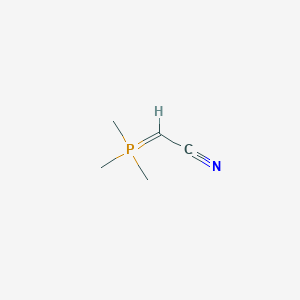

Cyanomethylenetrimethylphosphorane

Beschreibung

The exact mass of the compound Cyanomethylenetrimethylphosphorane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Cyanomethylenetrimethylphosphorane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyanomethylenetrimethylphosphorane including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-(trimethyl-λ5-phosphanylidene)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10NP/c1-7(2,3)5-4-6/h5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJFJIEHJCVSAKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=CC#N)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10NP | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70454879 | |

| Record name | CYANOMETHYLENETRIMETHYLPHOSPHORANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70454879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176325-83-0 | |

| Record name | CYANOMETHYLENETRIMETHYLPHOSPHORANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70454879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 176325-83-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Cyanomethylenetrimethylphosphorane (CMMP) in Organic Synthesis

[1]

Executive Summary

Cyanomethylenetrimethylphosphorane (CMMP), often referred to as the Tsunoda reagent, represents a pivotal advancement in redox condensation chemistry. While the classical Mitsunobu reaction (DEAD/PPh

CMMP (

Mechanistic Architecture

The Single-Reagent Advantage

Unlike the Mitsunobu reaction, which requires a binary system (oxidant + reductant) to generate the active betaine intermediate, CMMP is a pre-formed ylide that functions as both the base and the activating agent. This consolidation reduces the complexity of the reaction entropy and minimizes byproduct diversity.

Reaction Pathway

The reaction proceeds through a distinct three-phase cascade:

-

Proton Transfer (Activation of Nucleophile): The ylide carbon of CMMP is sufficiently basic to deprotonate weak pronucleophiles (

), generating a phosphonium salt intermediate and the nucleophilic anion ( -

Alcohol Activation (Oxyphosphonium Formation): The phosphonium cation reacts with the alcohol (

). This step is driven by the irreversible expulsion of acetonitrile ( -

Nucleophilic Displacement (

): The nucleophile (

Mechanistic Visualization

The following diagram illustrates the electron flow and intermediate states, highlighting the divergence from classical Mitsunobu betaine formation.

Figure 1: The Tsunoda reaction cascade showing the activation of weak nucleophiles and the irreversible expulsion of acetonitrile.

Comparative Analysis: CMMP vs. Classical Mitsunobu

The following data consolidates the operational differences, guiding the selection of CMMP over DEAD/PPh

| Feature | Classical Mitsunobu (DEAD/PPh | Tsunoda Reagent (CMMP) |

| Nucleophile pKa Limit | Strict: < 11 (ideally), max ~13 | Extended: 13 – 23 |

| Active Species | Betaine (generated in situ) | Ylide (Pre-formed or in situ) |

| Byproducts | Hydrazine derivative + Ph | Acetonitrile + Me |

| Atom Economy | Low (requires two stoichiometric reagents) | Higher (single reagent) |

| Steric Sensitivity | High (struggles with tertiary alcohols) | Moderate (better with secondary alcohols) |

| Thermal Stability | Low (DEAD is potentially explosive) | High (CMMP stable up to ~150°C) |

| Key Application | Esterification, Phenol ethers | C-C bonds, N-alkylation of weak bases |

Experimental Protocol: C-N Bond Formation

Objective: Alkylation of a weakly acidic indole (pKa ~17) with a secondary alcohol using CMMP. Safety: CMMP is sensitive to moisture and air.[1][2][3] All steps must be performed under an inert atmosphere (Argon/Nitrogen).

Reagent Preparation (In Situ Generation)

Note: While CMMP can be isolated, in situ generation from the phosphonium salt is preferred for reproducibility.

-

Precursor: (Cyanomethyl)trimethylphosphonium chloride.

-

Base: n-Butyllithium (n-BuLi) or Potassium tert-butoxide (KOtBu).

-

Solvent: Anhydrous Toluene or THF.

Step-by-Step Workflow

Step 1: System Preparation (Self-Validation Check)

-

Flame-dry a two-neck round-bottom flask.

-

Cool to 0°C under positive Argon pressure.

-

Validation: Ensure no "fogging" occurs on the glass (indicates moisture).

Step 2: Ylide Generation

-

Suspend (Cyanomethyl)trimethylphosphonium chloride (1.5 equiv) in THF.

-

Add n-BuLi (1.45 equiv) dropwise at 0°C.

-

Validation (Visual): The suspension should turn into a clear or slightly yellow solution, indicating free ylide formation. If the solution remains cloudy/white after 30 mins, the deprotonation is incomplete (check n-BuLi titer).

Step 3: Nucleophile & Alcohol Addition

-

Add the weak nucleophile (Indole, 1.0 equiv) and the secondary alcohol (1.0 equiv) to the ylide solution.

-

Note: Unlike Mitsunobu, order of addition is less critical, but adding the nucleophile first ensures immediate salt formation.

Step 4: Reaction & Thermal Drive

-

Heat the mixture to 80–110°C (Toluene is preferred for higher temps).

-

Stir for 3–12 hours.

-

Validation (TLC): Monitor the disappearance of the nucleophile, not just the alcohol. The alcohol is often used in slight excess in classical methods, but 1:1 works well here.

Step 5: Workup

-

Cool to room temperature.

-

Quench with water (removes TMPO into the aqueous phase if using non-polar organic extraction).

-

Extract with EtOAc.

-

Purification: Flash chromatography. The byproduct Me

PO is highly polar and water-soluble, making purification significantly easier than removing Ph

Applications in Drug Development[4][5][6][7][8]

Overcoming the "pKa Barrier" in Heterocycles

Many pharmacophores (e.g., purines, pyrazoles, indoles) have pKa values in the 14–18 range.

-

Case Study: Synthesis of N-alkylated indole derivatives.

-

Failure Mode: Standard Mitsunobu yields <10% due to lack of pronucleophile deprotonation.

-

CMMP Outcome: Yields >85% with complete stereoinversion of the alcohol center.

Stereochemical Inversion of Secondary Alcohols

CMMP is particularly effective for the Walden inversion of hindered secondary alcohols, a critical step in synthesizing chiral intermediates for alkaloids.

-

Example: Inversion of menthol or cholesterol derivatives where steric bulk prevents the formation of the bulky

-ADDP adducts used in modified Mitsunobu reactions.

References

-

Tsunoda, T., et al. (1995). "Formation of Heterocycles by the Mitsunobu Reaction." Tetrahedron Letters, 36(14), 2531-2534.

-

Sakamoto, I., Kaku, H., & Tsunoda, T. (2003).[4] "Preparation of (Cyanomethylene)trimethylphosphorane as a New Mitsunobu-type Reagent." Chemical & Pharmaceutical Bulletin, 51(4), 474-476.[2]

-

Denton, R. M., et al. (2011). "Catalytic Wittig and Mitsunobu Reactions." Aldrichimica Acta, 44(2), 43-52.

-

Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651.

Cyanomethylenetrimethylphosphorane CAS number and physicochemical data

The following is an in-depth technical guide on Cyanomethylenetrimethylphosphorane (CMMP) , structured for researchers and drug development professionals.

Advanced Reagent for Modified Mitsunobu Transformations

Executive Summary

Cyanomethylenetrimethylphosphorane (CMMP) is a specialized organophosphorus ylide reagent primarily utilized in the Tsunoda Reaction , a powerful modification of the classic Mitsunobu reaction. Unlike the traditional DEAD/PPh₃ system, which is limited to nucleophiles with a pKa < 11, CMMP (often paired with tetramethylazodicarboxamide, TMAD) facilitates the alkylation of weak nucleophiles with pKa values up to 23. This capability makes it indispensable for synthesizing complex ethers and amines in late-stage drug development where standard protocols fail.

Due to its high sensitivity to air and moisture, CMMP is typically generated in situ or stored as a solution under inert gas. It offers a distinct downstream processing advantage: the byproduct, trimethylphosphine oxide (TMPO), is water-soluble, significantly simplifying purification compared to the difficult-to-remove triphenylphosphine oxide (TPPO).

Physicochemical Profile

Identity & Constants

| Property | Data |

| Chemical Name | Cyanomethylenetrimethylphosphorane |

| Common Name | CMMP; Tsunoda Reagent (component) |

| CAS Number | 176325-83-0 (Solution in THF/Toluene) |

| Precursor CAS | 15764-96-2 ((Cyanomethyl)trimethylphosphonium chloride) |

| Molecular Formula | |

| Molecular Weight | 115.11 g/mol |

| Appearance | Colorless to pale yellow liquid (in solution); low-melting solid if neat.[1][2] |

| Solubility | Soluble in THF, Toluene, Benzene, Acetonitrile. |

| Stability | High Sensitivity: Decomposes rapidly in air/moisture. Must be stored under Argon/Nitrogen at 2–8°C. |

Spectral Characteristics (Typical)

-

NMR:

-

NMR (

-

IR: Characteristic nitrile stretch (

) typically shifted to lower wavenumbers (~2100–2150 cm⁻¹) compared to non-conjugated nitriles, indicating ylide resonance.

Synthesis & Preparation

CMMP is rarely isolated as a neat solid due to its instability. It is synthesized from (cyanomethyl)trimethylphosphonium chloride via deprotonation with a strong base.

Precursor Synthesis

Reaction: Trimethylphosphine + Chloroacetonitrile

-

Safety: Trimethylphosphine (

) is pyrophoric and toxic. Perform in a glovebox or dedicated Schlenk line. -

Protocol:

-

Dissolve

(1.0 eq) in anhydrous THF under Argon. -

Cool to 0°C.

-

Dropwise add Chloroacetonitrile (1.05 eq).

-

Warm to Room Temperature (RT) and stir for 12 hours.

-

Workup: The salt precipitates as a white solid. Filter under inert atmosphere, wash with cold

, and dry under vacuum.

-

Generation of CMMP (Ylide)

Reagent: Potassium tert-butoxide (

-

Suspend (Cyanomethyl)trimethylphosphonium chloride (1.0 eq) in anhydrous THF or Toluene.

-

Add

(1.0 eq) at 0°C under Argon. -

Stir for 1–2 hours. The mixture will turn pale yellow, indicating ylide formation.

-

Filtration: Filter off the inorganic salt (

) under inert gas to obtain a clear solution of CMMP.

Synthesis Workflow Diagram[3]

Figure 1: Step-wise synthesis of CMMP from trimethylphosphine and chloroacetonitrile.

The Tsunoda Reaction (Modified Mitsunobu)

Mechanistic Advantage

The standard Mitsunobu reaction (DEAD/PPh₃) forms a betaine intermediate that is insufficiently basic to deprotonate nucleophiles with pKa > 11. The Tsunoda system (CMMP + TMAD) operates via a more basic intermediate, expanding the pKa range to ~23.

-

Reagents: CMMP + TMAD (Tetramethylazodicarboxamide).

-

Nucleophiles: Phenols, secondary amines, sulfonamides, and carbon nucleophiles (e.g., malonates).

-

Byproducts: Trimethylphosphine oxide (TMPO) and the hydrazine derivative of TMAD.

Experimental Protocol (General Alkylation)

Objective: Alkylation of a secondary alcohol with a weak nucleophile (e.g., Indole, pKa ~17).

-

Setup: Flame-dry a Schlenk flask and purge with Argon.

-

Dissolution: Add the Nucleophile (1.0 eq) and Alcohol (1.0 eq) to anhydrous Toluene.

-

Reagent Addition:

-

Add CMMP solution (1.5 eq).

-

Add TMAD (1.5 eq) in one portion.

-

-

Reaction: Heat the mixture to 80–110°C .

-

Note: Unlike standard Mitsunobu (0°C to RT), Tsunoda reactions often require heat to drive the formation of the active oxyphosphonium species with sterically hindered or weak nucleophiles.

-

-

Workup:

-

Concentrate the solvent.[3]

-

Purification: Dissolve residue in

or -

Purify the organic layer via flash chromatography to remove the lipophilic hydrazine byproduct.

-

Mechanistic Pathway Diagram[3]

Figure 2: Mechanistic cycle of the Tsunoda reaction showing the activation of alcohol and displacement by the nucleophile.

Safety & Handling Guidelines

Hazards[5][6][7]

-

Toxicity: Organophosphorus compounds are generally toxic. CMMP and its precursor should be treated as potential neurotoxins.

-

Pyrophoricity: While CMMP in solution is not strictly pyrophoric, it is highly flammable. The precursor trimethylphosphine is pyrophoric .

-

Sensitivity: Hydrolyzes instantly in moist air to release toxic fumes and phosphine oxides.

Storage & Disposal[5]

-

Storage: Store solutions in a sealed, septum-capped vial under Argon at 4°C. Do not store for prolonged periods (>1 month) as titer degrades.

-

Disposal: Quench excess reagent with dilute bleach (sodium hypochlorite) to oxidize any residual phosphines to phosphine oxides before disposal in organic waste.

References

-

Tsunoda, T., et al. (2003). "Preparation of (Cyanomethylene)trimethylphosphorane as a New Mitsunobu-type Reagent." Chemical and Pharmaceutical Bulletin, 51(4), 474–476.

-

Tsunoda, T., Yamamiya, Y., & Ito, S. (1995). "1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine (ADDP-Bu3P). A New Reagent System for Mitsunobu Reaction." Tetrahedron Letters, 36(14), 2529–2530.

-

Denton, R. M., et al. (2011). "Catalytic Phosphorus(V)-Mediated Nucleophilic Substitution: The Mitsunobu Reaction." Science, 365(6456), 910-914. (Contextual grounding on Phosphine Oxide catalysis).

-

PubChem. (2025).[1] "Cyanomethylenetributylphosphorane (Analogous Data)." National Library of Medicine.

Sources

The Technical Guide to Cyanomethylenetrimethylphosphorane (CMMP) in C–C Bond Formation

Executive Summary

Cyanomethylenetrimethylphosphorane (CMMP) , often discussed alongside its tributyl analog (CMBP or the Tsunoda Reagent ), represents a significant evolution in phosphorus-mediated condensation chemistry. While the classical Mitsunobu reaction (DEAD/PPh₃) is a cornerstone of organic synthesis, it is kinetically and thermodynamically limited to acidic pronucleophiles (pKa < 11–13).

CMMP (

Mechanistic Principles: The Tsunoda Cycle

The efficacy of CMMP lies in its dual role as a base and a phosphine source, effectively mimicking the zwitterionic betaine intermediate of the classical Mitsunobu reaction but with enhanced basicity and reduced steric bulk.

The Mechanism

Unlike the standard Mitsunobu, which requires an exogenous oxidant (DEAD/DIAD) to activate the phosphine, CMMP is a stable ylide. The reaction proceeds through a distinct "Phosphonium Exchange" pathway:

-

Proton Transfer: The ylide carbon of CMMP deprotonates the pronucleophile (

), generating a phosphonium salt intermediate. -

Alcohol Activation: The alcohol (

) attacks the phosphorus center, displacing the acetonitrile moiety ( -

Nucleophilic Substitution: The resulting alkoxyphosphonium ion undergoes an

attack by the nucleophile anion (

Mechanistic Visualization[1]

Figure 1: The Tsunoda Cycle. The ylide acts as a proton shuttle, activating the pronucleophile before facilitating the alcohol activation.

Strategic Advantages & Comparison

CMMP offers distinct advantages over both the classical Mitsunobu system and its tributyl analog (CMBP).

| Feature | Classical Mitsunobu (DEAD/PPh₃) | Tsunoda Reagent (CMBP) | CMMP (Trimethyl Analog) |

| pKa Limit (Nucleophile) | < 11–13 | ~15–18 | Up to ~23 |

| Steric Profile | Bulky (PPh₃) | Moderate (PBu₃) | Compact (PMe₃) |

| Reactivity | Moderate | Good | High (Reacts at RT) |

| Byproduct Removal | Difficult (Ph₃PO/Hydrazine) | Chromatography required | Aqueous Wash (Me₃PO is water soluble) |

| Stability | Moderate | High (Thermally stable) | Air/Moisture Sensitive |

Key Insight: The solubility of trimethylphosphine oxide (

Core Applications: C–C Bond Formation

CMMP is uniquely suited for alkylating "soft" carbon nucleophiles that are too basic for DEAD/PPh₃.

Scope of Nucleophiles

-

Sulfones: Alkylation of arylmethyl phenyl sulfones (e.g.,

) and allyl sulfones. -

Nitriles: Activation of acetonitrile derivatives (e.g., arylacetonitriles).

-

Esters & Lactones: Direct alkylation of malonates and other active methylene esters.

Scope of Alcohols

-

Primary Alcohols: Excellent yields, typically >80%.

-

Secondary Alcohols: Good yields with complete inversion of configuration (Walden inversion).[1][2][3] CMMP is superior to CMBP for secondary alcohols due to reduced steric hindrance around the phosphorus center.[1]

Experimental Framework

Reagent Preparation (In Situ vs. Stock)

CMMP is sensitive to oxidation and hydrolysis. While commercial solutions (0.5 M in THF) exist, fresh preparation or rigorous handling under Argon is required.

Safety Note: Organophosphorus compounds are toxic. Trimethylphosphine derivatives are often malodorous and potentially neurotoxic. Handle in a well-ventilated fume hood.

Standard Protocol: C-Alkylation of a Sulfone

Objective: Synthesis of an alkylated sulfone (

Reagents:

-

Benzyl phenyl sulfone (1.0 equiv)

-

Secondary Alcohol (1.5 equiv)

-

CMMP (1.5 equiv, 0.5 M in THF)

-

Solvent: Anhydrous Benzene or Toluene (for higher temps) or THF (for RT).

Step-by-Step Methodology:

-

Setup: Flame-dry a reaction vessel and purge with Argon.

-

Dissolution: Dissolve benzyl phenyl sulfone (1.0 mmol) and the secondary alcohol (1.5 mmol) in anhydrous THF (5 mL).

-

Addition: Cool the mixture to 0°C. Add the CMMP solution (1.5 mmol) dropwise via syringe.

-

Note: For sterically demanding substrates or high pKa nucleophiles, the reaction may be performed in benzene/toluene and heated to reflux. However, CMMP often works at ambient temperature for standard secondary alcohols.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 5–24 hours. Monitor by TLC or LC-MS.

-

Observation: The reaction typically remains homogeneous.

-

-

Workup (The CMMP Advantage):

-

Dilute the reaction mixture with Ethyl Acetate (EtOAc).

-

Wash 1: Water (removes

and -

Wash 2: Brine.

-

Dry over

, filter, and concentrate in vacuo.

-

-

Purification: Flash column chromatography (Hexanes/EtOAc) to isolate the pure alkylated product.

Data Summary: Alkylation Efficiency

| Nucleophile (pKa) | Alcohol | Conditions | Yield (%) |

| Benzyl phenyl sulfone (23.4) | 1-Butanol | CMMP, Benzene, Reflux | 92% |

| Benzyl phenyl sulfone (23.4) | 2-Octanol | CMMP, Benzene, Reflux | 81% (Inverted) |

| Malononitrile (11.0) | Menthol | CMMP, THF, RT | 78% (Inverted) |

| Methyl phenyl sulfone | Geraniol | CMMP, Toluene, 110°C | 85% |

Troubleshooting & Optimization

Problem: Low Conversion with Secondary Alcohols

-

Cause: Steric hindrance prevents the formation of the alkoxyphosphonium intermediate.

-

Solution: Switch solvent to Toluene and heat to 80–110°C. CMMP is thermally stable enough to withstand these temperatures, unlike DEAD which decomposes.

Problem: Reagent Decomposition

-

Cause: Exposure to atmospheric moisture.

-

Solution: Ensure CMMP is stored under inert gas at 2–8°C. If the reagent solution turns cloudy or precipitates white solid (

), it has degraded.

Problem: Separation of Phosphine Oxide

-

Cause: Incomplete aqueous washing.

-

Solution: If

persists (visible in NMR at

References

-

Tsunoda, T., Ozaki, F., & Itô, S. (1994).[3] Novel Reactivity of Stabilized Methylenetributylphosphorane: A New Mitsunobu Reagent. Tetrahedron Letters, 35(28), 5081–5082. Link

-

Sakamoto, I., Kaku, H., & Tsunoda, T. (2003). Preparation of (Cyanomethylene)trimethylphosphorane as a New Mitsunobu-type Reagent. Chemical & Pharmaceutical Bulletin, 51(4), 474–476. Link

-

Tsunoda, T., & Itô, S. (2008). (Cyanomethylene)tributylphosphorane.[1][2][4][5] In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons. Link

-

Denton, R. M., An, J., & Adeniran, B. (2011). Phosphine Oxide-Catalyzed Mitsunobu Reactions. Chemical Communications, 47, 6610-6612. Link

-

Uemoto, K., Kawahito, A., Matsushita, N., Sakamoto, I., Kaku, H., & Tsunoda, T. (2001). Prenyl and Geranyl Phenyl Sulfone, A New Carbon Nucleophile for Mitsunobu-Type Alkylation. Chem. Pharm.[6][7] Bull., 49, 1406. Link

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Tsunoda reagent - Enamine [enamine.net]

- 5. Alkylation of N H-sulfoximines under Mitsunobu-type conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00810J [pubs.rsc.org]

- 6. jmcct.com [jmcct.com]

- 7. scientificupdate.com [scientificupdate.com]

Solubility Characteristics and Process Application of CMMP ((Cyanomethylene)trimethylphosphorane)

The following technical guide details the solubility characteristics and application protocols for CMMP (Cyanomethylene)trimethylphosphorane, a specialized ylide reagent used in advanced organic synthesis and drug development.

Content Type: Technical Guide & Application Note Subject: CMMP (CAS: 157141-27-0) Audience: Medicinal Chemists, Process Engineers, and Drug Development Scientists

Executive Summary: The Reagent Profile

In the context of modern drug development, CMMP refers to (Cyanomethylene)trimethylphosphorane , a specialized phosphorane ylide reagent. It has emerged as a superior alternative to the traditional Mitsunobu reagent system (DEAD/PPh3) for constructing C–N, C–O, and C–C bonds.

Unlike traditional reagents that generate difficult-to-remove byproducts (e.g., triphenylphosphine oxide), CMMP is designed with a specific solubility profile that facilitates streamlined purification. This guide analyzes the solubility thermodynamics of CMMP to optimize reaction conditions, storage stability, and downstream processing (DSP).

Chemical Identity

| Property | Detail |

| Systematic Name | (Cyanomethylene)trimethylphosphorane |

| Acronym | CMMP |

| CAS Number | 157141-27-0 |

| Molecular Formula | C₅H₁₀NP |

| Physical State (Pure) | Viscous Oil (at RT) / Crystalline Solid (Low Temp) |

| Primary Application | Mitsunobu-type alkylation (Tsunoda Reagent) |

Solubility Characteristics in Organic Solvents[1][2]

The utility of CMMP in high-throughput medicinal chemistry is dictated by its differential solubility. It exhibits high lipophilicity in chlorinated and aromatic solvents but shows temperature-dependent phase behavior in ethers.

Solvent Compatibility Matrix

The following table synthesizes empirical solubility data for process optimization.

| Solvent Class | Specific Solvent | Solubility Status | Operational Notes |

| Ethers | THF (Tetrahydrofuran) | Temp-Dependent | Soluble at 25°C; Precipitates at <10°C. Ideal for storage. |

| Chlorinated | Dichloromethane (DCM) | Freely Soluble | Preferred solvent for homogenous reaction kinetics. |

| Chlorinated | Chloroform | Freely Soluble | Excellent solubilizer; often used for NMR analysis. |

| Aromatics | Toluene / Benzene | Soluble | Suitable for elevated temperature reactions. |

| Alkanes | Hexane / Pentane | Insoluble/Low | Used as an anti-solvent to precipitate the reagent or byproducts. |

| Protic | Water | Immiscible | CMMP is hydrophobic; however, its oxide byproduct is water-soluble. |

| Protic | Methanol | Decomposes | Reacts slowly; avoid for storage. |

The "THF Anomaly" and Storage Thermodynamics

A critical characteristic of CMMP is its behavior in Tetrahydrofuran (THF). While CMMP is soluble in THF at room temperature (approx. 1 M concentration), it undergoes cryogenic crystallization .

-

Mechanism: At temperatures below 10°C, the entropic penalty of solvation dominates, causing the ylide to crystallize out of the solution.

-

Application: This property is utilized for long-term storage. CMMP is often supplied as a 1 M solution in THF. Upon receipt, it may appear as a solid or slurry.

-

Protocol: The operator must warm the sealed ampule to room temperature (20–25°C) and vortex gently to redissolve the precipitate before aliquoting. Failure to do so results in heterogeneous dosing and non-stoichiometric reactions.

Thermodynamic Analysis & Reaction Workup

The primary advantage of CMMP over DEAD/PPh3 lies in the solubility differential between the active reagent and its post-reaction byproducts (Trimethylphosphine oxide).

Byproduct Removal Strategy

In a standard Mitsunobu reaction using CMMP, the phosphorus byproduct is Trimethylphosphine oxide (TMPO) , unlike the Triphenylphosphine oxide (TPPO) generated by DEAD/PPh3.

-

TPPO (Traditional): Highly lipophilic, difficult to separate from organic drug candidates, often requires chromatography.

-

TMPO (CMMP derived): Highly polar and water-soluble.

Thermodynamic Driver: The partition coefficient (LogP) of TMPO is significantly lower than TPPO. This allows for an aqueous wash to remove the phosphorus byproduct, leaving the lipophilic drug product in the organic phase (e.g., DCM or Toluene).

Visualization: Solubility-Driven Purification

The following diagram illustrates the logical flow for purifying a reaction mixture using CMMP's solubility properties.

Figure 1: Purification workflow leveraging the high water solubility of the CMMP byproduct (TMPO).

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are recommended for handling CMMP.

Protocol A: Re-dissolution of Stored CMMP

Context: CMMP is typically stored at 2–8°C, where it precipitates from THF.

-

Inspection : Visually inspect the CMMP/THF ampule. If solid crystals are visible, do not open.

-

Thermal Equilibration : Place the ampule in a water bath at 25°C or hold in a gloved hand for 5–10 minutes.

-

Homogenization : Vortex the ampule for 30 seconds. Ensure the solution is optically clear and free of schlieren lines (indicating concentration gradients).

-

Inert Handling : Open under Argon or Nitrogen atmosphere. CMMP is sensitive to moisture (hydrolysis to trimethylphosphine oxide).

Protocol B: Reaction Solvent Selection

Context: Choosing the right solvent for the Mitsunobu coupling.

-

Standard Screening : Start with Toluene or Benzene if the substrate is soluble. These solvents allow for azeotropic removal of water if necessary (though CMMP is less sensitive than DEAD).

-

Polar Substrates : Use DCM or THF . Note that if using THF, the reaction must be kept above 10°C to prevent CMMP precipitation during the addition phase.

-

Workup : Upon completion, dilute with Hexane or Ether if the product precipitates (anti-solvent method), or wash with water if the product remains soluble (extraction method).

Mechanistic Stability & Decomposition

Understanding the stability of CMMP in solution is vital for process scale-up.

-

Protic Solvents : In Methanol or Ethanol, CMMP undergoes slow solvolysis. While not instantaneous, prolonged exposure (>2 hours) leads to titer degradation.

-

Oxidation : CMMP is an ylide and is susceptible to oxidation. Solutions in THF are stable for months if kept under Argon at 4°C (precipitated state).

-

Thermal Stability : CMMP is thermally stable up to approx. 100°C, making it suitable for reflux in Toluene, unlike thermally labile diazo compounds.

Figure 2: Stability and phase behavior of CMMP in various solvent environments.

References

-

Tsunoda, T., et al. (1995). "Preparation and properties of (cyanomethylene)trimethylphosphorane (CMMP): A new Mitsunobu-type reagent." Tetrahedron Letters, 36(14), 2529-2530.

-

TCI Chemicals. (n.d.). "New Mitsunobu Reagents: CMMP and CMBP." Product Technical Note.

-

ChemicalBook. (2024). "Trimethylphosphine and CMMP Derivatives: Solubility and Physical Properties."

-

e-EROS Encyclopedia of Reagents for Organic Synthesis. (2001). "(Cyanomethylene)trimethylphosphorane." Wiley Online Library.

Methodological & Application

General Protocol for CMMP-Mediated Mitsunobu-Type Reactions: Expanding the Nucleophilic Scope

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Advanced alkylation methodologies using (Cyanomethylene)trimethylphosphorane (CMMP).

The Mechanistic Advantage of CMMP

The classical Mitsunobu reaction—utilizing an azodicarboxylate (e.g., DEAD or DIAD) and a phosphine (e.g., PPh₃)—is a cornerstone of modern synthetic chemistry for the dehydrative coupling of alcohols with nucleophiles. However, it suffers from a strict intrinsic limitation: the nucleophile (H-A) must have a pKa < 11. If the nucleophile is insufficiently acidic, it fails to protonate the betaine intermediate, stalling the reaction before the alcohol can be activated.

To overcome this, as an "all-in-one" phosphorane ylide reagent[1]. CMMP acts as both the reducing agent and the base. Because the carbanion of the ylide is significantly more basic than the classical betaine intermediate, CMMP successfully mediates the alkylation of weak carbon and nitrogen nucleophiles with pKa values up to 23[1].

Mechanistic Pathway

The reaction proceeds via initial proton transfer from the nucleophile to the ylide, generating a phosphonium intermediate. Subsequent reaction with the alcohol displaces acetonitrile, forming an activated alkoxyphosphonium species. Finally, classical SN2 displacement by the deprotonated nucleophile yields the alkylated product with complete stereochemical inversion.

Mechanistic pathway of the CMMP-mediated Mitsunobu-type reaction.

Comparative Analysis of Mitsunobu Reagents

To select the appropriate reagent system for your synthesis, it is critical to compare the quantitative and qualitative parameters of classical and ylide-based Mitsunobu conditions. CMMP's trimethylphosphine core makes it more reactive toward sterically hindered secondary alcohols compared to its tributyl counterpart (CMBP).

| Feature | Classical Mitsunobu (DEAD/PPh₃) | CMMP-Mediated Mitsunobu | CMBP-Mediated Mitsunobu |

| Reagent System | Two-component (Azo + Phosphine) | Single-component Ylide | Single-component Ylide |

| Nucleophile pKa Limit | < 11 | Up to ~23 | Up to ~23 |

| Thermal Stability | Low (Decomposes/Explosive > 80 °C) | High (Tolerates up to 120 °C) | High (Tolerates up to 120 °C) |

| Byproducts | Hydrazine derivative, Ph₃P=O | Acetonitrile, Me₃P=O | Acetonitrile, Bu₃P=O |

| Reactivity Profile | High for acidic nucleophiles | Very High (Sterically unhindered) | Moderate (Sterically hindered) |

| Purification | Often difficult (Ph₃P=O streaking) | Easier (Me₃P=O is water-soluble) | Moderate (Requires chromatography) |

General Experimental Protocol

The following protocol is a self-validating system designed for the alkylation of high-pKa nucleophiles using CMMP.

Step-by-step workflow for CMMP-mediated Mitsunobu-type reactions.

Step-by-Step Methodology

1. System Preparation (Critical for Moisture Sensitivity)

-

Action: Flame-dry a Schlenk flask equipped with a magnetic stir bar under high vacuum. Backfill with argon or nitrogen. Repeat the vacuum/purge cycle three times.

-

Causality: CMMP is highly sensitive to air and moisture. Any residual water will prematurely hydrolyze the ylide into trimethylphosphine oxide (Me₃P=O), completely quenching the reaction before alcohol activation can occur.

2. Substrate Loading

-

Action: Dissolve the nucleophile (1.0 equiv) and the alcohol (1.0 – 2.0 equiv) in anhydrous, degassed solvent (typically Toluene or THF) to achieve a concentration of 0.2 M.

-

Causality: Toluene is preferred for reactions requiring elevated temperatures (>70 °C) due to its higher boiling point and inertness toward the highly basic ylide.

3. CMMP Addition

-

Action: Cool the reaction mixture to 0 °C using an ice bath. Add CMMP (1.5 – 3.0 equiv, typically supplied as a solution in THF) dropwise via a gas-tight syringe over 5–10 minutes.

-

Causality: The initial proton transfer from the nucleophile to the ylide is exothermic. Dropwise addition at 0 °C prevents localized heating and suppresses unwanted side reactions, such as the elimination of the alcohol.

4. Thermal Activation

-

Action: Remove the ice bath and gradually heat the reaction to the optimal temperature (70 °C to 120 °C). Stir for 12–24 hours, monitoring conversion via TLC or LCMS.

-

Causality: Unlike DEAD, which is an explosive hazard at high temperatures, CMMP is thermally stable. Elevated temperatures provide the necessary activation energy to drive the SN2 displacement of the activated[Me₃P-O-R]⁺ intermediate, which is particularly crucial for sterically hindered secondary alcohols.

5. Workup and Isolation

-

Action: Cool the reaction to room temperature. Quench with a small amount of deionized water to destroy any unreacted CMMP. Dilute with Ethyl Acetate (EtOAc) and wash the organic layer with water (3x) and brine.

-

Causality: The primary byproduct, trimethylphosphine oxide (Me₃P=O), is highly water-soluble. Aqueous washing efficiently removes this byproduct, providing a significant purification advantage over classical Mitsunobu reactions where triphenylphosphine oxide (Ph₃P=O) often co-elutes with the product.

-

Action: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product via silica gel column chromatography.

Field-Proven Applications

The true utility of CMMP lies in its ability to facilitate reactions that are impossible under classical conditions.

Iterative Assembly of Chiral Alcohols In complex natural product synthesis,[2]. They demonstrated that CMMP successfully promotes the alkylation of secondary alcohols onto a 1,3-benzodithiole tetraoxide platform with complete stereoinversion. Because of the extreme steric hindrance, the reaction required an excess of CMMP (3.0 equiv) and thermal activation at 120 °C—conditions under which classical azodicarboxylates would catastrophically decompose[2].

Alkylation of NH-Sulfoximines NH-sulfoximines represent a highly desirable motif in medicinal chemistry, but their extremely low acidity (pKa ~24 in DMSO) traditionally prevents their functionalization via Mitsunobu chemistry. to directly alkylate diverse NH-sulfoximines[3]. This breakthrough highlights the remarkable basicity of the phosphorane ylide, allowing for straightforward C-N bond formation without the need for transition-metal catalysis or harsh strong bases[3].

Troubleshooting & Optimization

-

Incomplete Conversion: If the starting materials remain unreacted, the CMMP reagent may have degraded due to moisture exposure. Always titrate or verify the integrity of your CMMP stock solution via ³¹P NMR before use. Alternatively, increase the reaction temperature; the thermal stability of CMMP allows for safe heating up to 120 °C in sealed tubes.

-

Elimination Over Substitution: When using secondary alcohols, elimination to the corresponding alkene can compete with SN2 substitution. To mitigate this, ensure the nucleophile is fully dissolved and consider slowly ramping the temperature rather than plunging the reaction directly into a pre-heated bath.

-

Reagent Selection: If CMMP proves too reactive or difficult to handle due to its extreme moisture sensitivity, consider switching to its tributyl analogue, CMBP. While slightly less reactive toward hindered substrates, CMBP is commercially available, easier to handle, and boasts even higher thermal stability.

References

-

Sakamoto, I., Kaku, H., Tsunoda, T. "Preparation of (cyanomethylene)trimethylphosphorane as a new Mitsunobu-type reagent." Chemical and Pharmaceutical Bulletin, 2003, 51(4), 474-476. URL:[Link]

-

Dodd, C. J., Schultz, D. C., Li, J., Lindsley, C. W., Bender, A. M. "Alkylation of NH-sulfoximines under Mitsunobu-type conditions." Organic & Biomolecular Chemistry, 2023, 21(25), 5181-5184. URL:[Link]

Sources

- 1. Preparation of (cyanomethylene)trimethylphosphorane as a new Mitsunobu-type reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. Alkylation of N H-sulfoximines under Mitsunobu-type conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00810J [pubs.rsc.org]

Application Note: Advanced Esterification via Cyanomethylenetrimethylphosphorane (CMMP)

Introduction & Scientific Rationale

The Mitsunobu reaction is a cornerstone of organic synthesis, enabling the dehydrative coupling of alcohols with nucleophiles (such as carboxylic acids) with complete Walden inversion of stereochemistry[1]. However, the classical protocol—utilizing triphenylphosphine (TPP) and dialkyl azodicarboxylates (e.g., DEAD or DIAD)—suffers from a notorious purification bottleneck. The reaction generates stoichiometric amounts of triphenylphosphine oxide (

To circumvent this limitation, Tsunoda and co-workers developed a class of single-component phosphorane reagents, most notably cyanomethylenetrimethylphosphorane (CMMP,

The Causality of Reagent Choice:

CMMP is a dual-action reagent that serves as both the reductant and the azo-equivalent[2][2]. Upon mediating the esterification, CMMP decomposes exclusively into trimethylphosphine oxide (

Mechanistic Pathway

The CMMP-mediated esterification operates via a highly efficient, self-activating cascade:

-

Protonation: The carboxylic acid protonates the basic ylide carbon of CMMP, generating a localized phosphonium salt and a carboxylate anion[2].

-

Alcohol Activation: The alcohol attacks the electrophilic phosphorus center. This triggers the elimination of acetonitrile, forming a highly reactive alkoxyphosphonium intermediate[2].

-

Displacement: The carboxylate anion attacks the carbinyl carbon of the alkoxyphosphonium species via an

Fig 1: CMMP-mediated esterification mechanism showing intermediate formation and byproduct extrusion.

Quantitative Reagent Comparison

The following table summarizes the operational advantages of CMMP over traditional and alternative Mitsunobu-type reagents.

| Reagent System | Primary Byproducts | Byproduct Removal Method | Max Nucleophile | Stereochemical Outcome |

| DEAD / TPP | Column Chromatography (Difficult) | ~ 11[5] | Inversion | |

| CMBP | Column Chromatography (Moderate) | ~ 23[1] | Inversion | |

| CMMP | Aqueous Wash (Simple) [2] | ~ 23[4] | Inversion |

Experimental Protocol: Self-Validating Esterification

Note: CMMP is highly sensitive to air and moisture [3][4]. This protocol is designed with built-in validation checkpoints to ensure high fidelity and prevent reagent degradation.

Materials & Reagents:

-

Carboxylic acid (1.0 equiv)

-

Primary or secondary alcohol (1.0 - 1.2 equiv)

-

CMMP (0.5 M solution in THF) (1.5 equiv) [4][6]

-

Anhydrous Toluene (Reaction solvent)

Step-by-Step Methodology:

Step 1: Preparation of the Reaction Milieu

-

Action: In an oven-dried Schlenk flask purged with Argon, dissolve the carboxylic acid (1.0 mmol) and the alcohol (1.0 mmol) in anhydrous toluene (5.0 mL).

-

Causality: Toluene is specifically selected over highly polar solvents like DMF. Non-polar solvents tightly associate the carboxylate-alkoxyphosphonium ion pair, maximizing

stereochemical inversion and suppressing

Step 2: Reagent Introduction

-

Action: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add the CMMP solution (3.0 mL of 0.5 M in THF, 1.5 mmol) via a gas-tight syringe over 5 minutes.

-

Validation Check: A slight exotherm is normal. The solution should remain clear and homogeneous. If immediate precipitation or heavy turbidity occurs, it indicates moisture contamination leading to premature CMMP hydrolysis[4].

Step 3: Reaction Propagation

-

Action: Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir for 2 to 12 hours under Argon.

-

Validation Check: Monitor the reaction via TLC or LC-MS. The reaction is deemed complete upon the total disappearance of the limiting reagent (typically the alcohol).

Step 4: Quenching and Byproduct Purging

-

Action: Concentrate the reaction mixture under reduced pressure to strip off the THF and the generated acetonitrile byproduct.

-

Action: Redissolve the crude residue in ethyl acetate (15 mL) and transfer to a separatory funnel. Wash the organic layer with deionized water (

mL) and brine ( -

Causality: The multiple water washes are the critical purification mechanism. The highly polar

byproduct partitions quantitatively into the aqueous phase, leaving the pure ester isolated in the organic layer[2].

Step 5: Isolation

-

Action: Dry the organic layer over anhydrous

, filter, and concentrate in vacuo to yield the target ester. In most cases, >95% purity is achieved without column chromatography.

References

-

Tsunoda, T., Takagi, H., Takaba, D., & Itô, S. (2000). "Cyanomethylenetrimethylphosphorane, a powerful reagent for the Wittig olefination of esters, lactones and imides." Tetrahedron Letters, 41(2), 235-237.

-

Beddoe, R. H. (2020). "New Directions in the Mitsunobu Reaction." University of Nottingham ePrints (Doctoral Thesis).

-

Swamy, K. C. K., Kumar, N. N. B., Balaraman, E., & Kumar, K. V. P. P. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551-2651.

-

Sigma-Aldrich. "(Trimethylphosphoranylidene)acetonitrile solution 0.5 M in THF." Product Number: 752940.

Sources

- 1. scribd.com [scribd.com]

- 2. repository.nottingham.ac.uk [repository.nottingham.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. (三甲基磷酰亚胺)乙腈配制溶液 溶液 0.5 M in THF | Sigma-Aldrich [sigmaaldrich.cn]

- 7. application.wiley-vch.de [application.wiley-vch.de]

Application Note: High-Efficiency Alkylation of Phenols Using the Tsunoda Reagent (CMMP)

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application: Stereospecific Etherification, Late-Stage Functionalization, and Overcoming pKa Limitations in Mitsunobu-Type Couplings

Strategic Advantage & Mechanistic Rationale

The classical Mitsunobu reaction is a cornerstone of organic synthesis, enabling the dehydrative coupling of alcohols with pronucleophiles (such as phenols) with complete stereochemical inversion. However, process chemists and drug development professionals frequently encounter three severe limitations with the classical method:

-

The strict requirement for nucleophiles with a pKa < 11.

-

The explosive nature and thermal instability of azodicarboxylates (e.g., DEAD, DIAD).

-

The notoriously difficult chromatographic separation of the triphenylphosphine oxide (Ph

P=O) byproduct[1].

To circumvent these bottlenecks, Tsunoda and co-workers developed a class of "all-in-one" phosphorane ylides, most notably (cyanomethylene)trimethylphosphorane (CMMP) [2]. CMMP acts simultaneously as the reducing agent and the base, entirely replacing the binary DEAD/TPP system. For synthetic applications, CMMP offers a streamlined, highly atom-economical pathway for the alkylation of phenols, particularly when dealing with sterically hindered secondary alcohols or weakly acidic phenols (tolerating pKa values up to 23)[1].

Causality of the Reaction Mechanism

Understanding the mechanistic causality of CMMP is critical for optimizing reaction conditions. Unlike the classical Mitsunobu betaine intermediate, CMMP is an ylide (Me

Crucially, the byproducts of this reaction are acetonitrile (which is volatile and easily evaporated) and trimethylphosphine oxide (Me

Mechanism of CMMP-mediated phenol alkylation via SN2 displacement and byproduct generation.

Comparative Reagent Analysis

To justify the selection of CMMP over traditional reagents, the quantitative and qualitative data of common Mitsunobu systems are summarized below. CMMP provides the optimal balance of broad pKa tolerance and effortless byproduct clearance.

| Reagent System | pKa Limitation | Active Components | Primary Byproducts | Byproduct Removal |

| DEAD / TPP | < 11 | 2 (Azo + Phosphine) | Hydrazine derivative, Ph | Difficult (Chromatography) |

| CMBP | < 23 | 1 (Phosphorane) | MeCN, Bu | Moderate (Chromatography) |

| CMMP | < 23 | 1 (Phosphorane) | MeCN, Me | Easy (Aqueous Wash) |

Experimental Design & Self-Validating Protocol

Because CMMP is highly sensitive to air and moisture, the reaction must be treated as a strict, closed system[2]. Moisture will prematurely hydrolyze the ylide, halting the reaction and yielding unreacted starting materials.

Materials Required

-

Phenol Substrate: 1.0 mmol (Must be rigorously dried)

-

Alcohol (Primary or Secondary): 1.2 mmol

-

CMMP: 1.5 mmol (Typically supplied as a 1.0 M solution in THF or Toluene)

-

Solvent: Anhydrous Toluene or THF (5.0 mL)

-

Atmosphere: Ultra-pure Argon or Nitrogen

Step-by-Step Alkylation Protocol

Step 1: System Preparation Thoroughly flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge the system with Argon for 15 minutes to establish an anhydrous environment.

Step 2: Substrate Solvation Dissolve the phenol (1.0 mmol) and the alcohol (1.2 mmol) in anhydrous Toluene (5.0 mL) under Argon. Stir at room temperature until a homogenous solution is achieved.

-

Causality Insight: Toluene is preferred over THF when reacting sterically hindered secondary alcohols, as it allows for higher reflux temperatures (80–100 °C) required to drive the sterically demanding S

2 displacement.

Step 3: Reagent Addition Cool the reaction mixture to 0 °C using an ice bath. Add the CMMP solution (1.5 mmol) dropwise over 10 minutes via a gas-tight syringe.

-

Causality Insight: Dropwise addition controls the initial exothermic protonation step. Dumping the reagent can lead to the rapid, uncontrolled generation of the alkoxyphosphonium intermediate, increasing the risk of alcohol dehydration (elimination) side-reactions.

Step 4: Reaction Execution Remove the ice bath and allow the mixture to warm to room temperature. For primary alcohols, stir at 25 °C for 2–4 hours. For secondary alcohols, heat the reaction to 80 °C for 12–24 hours.

-

Self-Validation Checkpoint: Monitor the reaction via LC-MS or TLC. The disappearance of the phenol peak and the emergence of a less polar ether spot validates the forward trajectory of the reaction. If the phenol remains unconsumed after 4 hours, trace moisture may have quenched the CMMP; an additional 0.5 eq of CMMP can be titrated into the system.

Step 5: Aqueous Workup & Purification Once complete, cool the mixture to room temperature and quench with distilled water (10 mL). Transfer to a separatory funnel and extract with Ethyl Acetate (3 x 10 mL).

-

Causality Insight: The aqueous quench hydrolyzes any residual CMMP. More importantly, the highly polar trimethylphosphine oxide (Me

P=O) byproduct partitions entirely into the aqueous layer. This phase separation acts as a self-purifying step, leaving only the desired product and trace organic impurities in the organic layer.

Wash the combined organic layers with brine, dry over anhydrous Na

Step-by-step experimental workflow for CMMP-mediated alkylation with self-validating checkpoints.

References

Sources

C-alkylation of active methylene compounds using cyanomethylenetrimethylphosphorane

[1][2][3][4]

Introduction: The "Modern Mitsunobu" for Challenging Substrates

The alkylation of active methylene compounds is a cornerstone of carbon-carbon bond formation. While the classical Mitsunobu reaction (DEAD/PPh₃) is effective for many transformations, it suffers from severe limitations: toxicity of azodicarboxylates, difficult removal of triphenylphosphine oxide (Ph₃PO), and a pKa ceiling of ~11–13 for nucleophiles.

Cyanomethylenetrimethylphosphorane (CMMP) , a specific type of "Tsunoda Reagent," overcomes these barriers. As a stable ylide, CMMP acts as both the base and the reductant, facilitating the direct condensation of alcohols with carbon nucleophiles (active methylenes).

Key Advantages of CMMP[5]

-

Expanded pKa Range: Effective for nucleophiles with pKa values up to ~23 (e.g., sulfones, esters), whereas classical Mitsunobu fails above pKa 13.

-

Simplified Workup: The phosphorus byproduct, trimethylphosphine oxide (Me₃PO), is highly water-soluble, allowing removal via simple aqueous extraction—a massive process advantage over the lipophilic Ph₃PO.

-

Steric Tolerance: Facilitates alkylation with secondary alcohols (with Walden inversion) where traditional methods often result in elimination.

Mechanism of Action: Phosphorane-Mediated Dehydration

Understanding the mechanism is vital for troubleshooting. Unlike the complex betaine formation in the DEAD system, CMMP operates through a streamlined proton-transfer and displacement sequence.

The Pathway[2][6][7]

-

Protonation (Activation): The ylide carbon of CMMP is sufficiently basic to deprotonate the active methylene compound (

), forming a phosphonium-enolate ion pair. -

Alcohol Activation: The alcohol (

) attacks the phosphorus center. This is the critical step where the "leaving group" capability is generated. Acetonitrile ( -

Nucleophilic Displacement (

): The enolate (

DOT Diagram: CMMP Catalytic Cycle & Intermediates

Figure 1: Mechanistic pathway of CMMP-mediated C-alkylation. Note the expulsion of Acetonitrile during alcohol activation.

Experimental Protocol

Reagent Handling & Preparation

CMMP is sensitive to moisture and air.[1][2][3][4] While it can be synthesized from trimethylphosphine and chloroacetonitrile, commercial sources or in situ preparation is common.

-

Storage: Store under Argon at -20°C.

-

Safety: CMMP is toxic. All operations must occur in a fume hood.

Standard C-Alkylation Procedure

Scale: 1.0 mmol (Representative)

Materials:

-

Active Methylene Compound (1.0 equiv)

-

Alcohol (1.0 - 1.5 equiv)

-

CMMP (1.5 - 2.0 equiv)

-

Solvent: Toluene (preferred) or Benzene (anhydrous, degassed)

Step-by-Step Workflow:

-

Setup: Flame-dry a 25 mL Schlenk tube or pressure vial equipped with a magnetic stir bar. Flush with Argon.

-

Loading:

-

Add the Active Methylene compound (1.0 mmol).

-

Add the Alcohol (1.0 mmol). Note: If the alcohol is volatile or sterically hindered, increase to 1.5 equiv.

-

Dissolve in anhydrous Toluene (5 mL, ~0.2 M concentration).

-

-

Reagent Addition:

-

Add CMMP (1.5 mmol) in one portion under Argon flow. The solution may darken slightly.

-

-

Reaction:

-

Seal the vessel.[5]

-

Heat to 80°C - 100°C (oil bath).

-

Expert Insight: While some reactive primary alcohols proceed at room temperature, C-alkylation of sterically demanding substrates requires thermal energy to drive the expulsion of acetonitrile.

-

Monitor by TLC or LC-MS. Reaction time typically ranges from 2 to 24 hours.

-

-

Workup (The CMMP Advantage):

-

Cool the mixture to room temperature.

-

Option A (Direct Filtration): If the product precipitates, filter and wash with cold ether.

-

Option B (Aqueous Wash - Recommended): Dilute with Ethyl Acetate (20 mL). Wash with water (2 x 10 mL) and brine (1 x 10 mL).

-

Why?

is highly water-soluble and is removed here.

-

-

Dry organic layer over

, filter, and concentrate.

-

-

Purification: Flash column chromatography (Silica gel).

Optimization Decision Tree

Figure 2: Decision matrix for selecting CMMP conditions based on substrate acidity and steric hindrance.

Comparative Analysis: CMMP vs. Classical Reagents

The following table summarizes why CMMP is often the superior choice for process chemistry involving C-alkylation.

| Feature | Classical Mitsunobu (DEAD/PPh₃) | Tsunoda Reagent (CMMP) |

| Nucleophile pKa Limit | < 13 (Strict) | ~23 (Flexible) |

| Byproduct Removal | Difficult ( | Easy ( |

| Secondary Alcohols | Often fails (Elimination dominates) | Good (Inversion observed) |

| Atom Economy | Poor (High MW reagents) | Moderate (Lower MW) |

| Thermal Stability | Low (DEAD is explosive/unstable) | High (Stable up to >150°C) |

| Reaction pH | Neutral/Acidic intermediates | Basic (Ylide) |

References

-

Preparation and Scope: Sakamoto, I., Kaku, H., & Tsunoda, T. (2003).[3] Preparation of (Cyanomethylene)trimethylphosphorane as a New Mitsunobu-type Reagent. Chemical and Pharmaceutical Bulletin, 51(4), 474–476.[3] Link

-

Original Methodology: Tsunoda, T., Nagino, C., Oguri, M., & Itô, S. (1996).[2] C-Alkylation of active methylene compounds with alcohols by means of cyanomethylenetrimethylphosphorane.[1][2][3] Tetrahedron Letters, 37(14), 2463–2464. Link

-

Review of Phosphorane Reagents: Denton, R. M., & An, J. (2011). Phosphine oxide-catalysed chlorination reactions... and the Mitsunobu Reaction. Beilstein Journal of Organic Chemistry. (Contextualizing the shift from stoichiometric to catalytic, referencing Tsunoda's contribution). Link

-

pKa Considerations: Tsunoda, T., & Itô, S. (1997).[6] Utilization of Ylides in the Mitsunobu-type Alkylation.[4][7] Journal of Synthetic Organic Chemistry, Japan, 55(7), 631-641. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Preparation of (cyanomethylene)trimethylphosphorane as a new Mitsunobu-type reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scientificupdate.com [scientificupdate.com]

- 5. Photoinduced Efficient Catalytic α-Alkylation Reactions of Active Methylene and Methine Compounds with Nonactivated Alkenes [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

Troubleshooting & Optimization

Technical Support Center: Maximizing Conversion with Cyanomethylenetrimethylphosphorane (CMMP)

Welcome to the Advanced Technical Support Center for Cyanomethylenetrimethylphosphorane (CMMP). As a highly reactive stabilized phosphorus ylide (

Despite its power, researchers frequently encounter stalled conversions. This guide synthesizes field-proven causality, thermodynamic principles, and self-validating protocols to help you troubleshoot and optimize your CMMP workflows.

Core Troubleshooting Logic

Before altering equivalents or changing solvents, map your conversion issue using the diagnostic workflow below. CMMP's behavior is strictly dictated by the electrophilicity of the target carbonyl (in Wittig reactions) or the pKa of the nucleophile (in Mitsunobu reactions).

Diagnostic workflow for resolving low conversion rates in CMMP-mediated reactions.

FAQ: Reagent Integrity & Handling

Q: My CMMP reactions used to hit >90% conversion, but now I'm seeing <10%. What happened? A: CMMP is exceptionally sensitive to atmospheric moisture and oxygen[1]. Water rapidly hydrolyzes the ylide, destroying its nucleophilicity. The Causality: CMMP is typically stored neat or in dry toluene/THF in sealed brown glass ampoules at 10 °C[1]. Once an ampoule is opened, repeated septum punctures introduce micro-amounts of moisture. If your reagent is older than a few weeks post-opening, hydrolysis is the most likely culprit for stalled conversions.

FAQ: CMMP in Mitsunobu-Type Alkylations

Q: I am trying to alkylate a nucleophile, but the reaction won't proceed. Standard DEAD/TPP failed, and CMMP is also sluggish. Why?

A: CMMP was specifically designed by Tsunoda et al. to bypass the limitations of the classical DEAD/TPP system, which fails when the nucleophile (H-A) has a pKa > 11[2]. CMMP acts as both the reducing agent and the base, successfully mediating alkylations for nucleophiles with a pKa between 11 and 23[2].

The Causality: If your nucleophile's pKa exceeds 23, CMMP is not basic enough to deprotonate it. Without deprotonation, the critical ion pair cannot form, and the

Mechanistic pathway of CMMP acting as a Mitsunobu mediator.

Q: Does steric hindrance affect CMMP as much as traditional Mitsunobu reagents?

A: Yes. While the trimethylphosphine moiety is smaller than triphenylphosphine, coupling secondary alcohols still introduces steric bulk that impedes the final

FAQ: CMMP in Wittig Olefination of Esters and Lactones

Q: I am attempting to olefinate a stable lactone using CMMP, but I recover 100% starting material at room temperature. How do I push the conversion? A: Esters and lactones possess significantly reduced electrophilicity at the carbonyl carbon compared to aldehydes[4]. The Causality: The formation of the oxaphosphetane intermediate is the rate-limiting step. Room temperature lacks the thermodynamic energy required to force the nucleophilic attack of the ylide onto the recalcitrant lactone carbonyl. The Solution: Elevate the temperature. Microwave irradiation at 90 °C in toluene has been shown to drastically reduce reaction times and push conversions from near-zero to >80%[4].

Q: My conversion is high, but my E/Z selectivity is terrible. How can I fix this? A: You likely cannot. Olefination of lactones with CMMP suffers dramatically from a lack of E/Z stereoselectivity[4]. Because high temperatures are required to drive the conversion, the system undergoes thermodynamic equilibration, eroding kinetic stereocontrol. If your downstream synthetic goal is a ketone (achieved via hydrolysis of the resulting vinyl ether), this stereochemical mixture is irrelevant and can be ignored[4].

Quantitative Data: Reaction Conditions vs. Expected Conversion

Use the following baseline metrics to determine if your reaction is underperforming based on the substrate class.

| Reaction Type | Substrate | CMMP Equivalents | Temp (°C) | Time | Expected Conversion | Troubleshooting Note |

| Mitsunobu Alkylation | Primary Alcohol + Nucleophile (pKa 15) | 1.5 eq | 25 | 2-4 h | >90% | Ideal conditions; standard kinetics apply. |

| Mitsunobu Alkylation | Secondary Alcohol + Nucleophile | 2.0 eq | 25-50 | 12-24 h | 60-80% | Steric hindrance lowers the rate of Walden inversion[3]. |

| Wittig Olefination | Aldehyde | 1.2 eq | 25 | 1 h | >95% | Highly reactive carbonyl; standard conditions apply. |

| Wittig Olefination | Lactone / Ester | 2.0 eq | 90 (Microwave) | 1-2 h | 80-90% | Requires thermal energy to overcome low electrophilicity[4]. |

| Wittig Olefination | Lactone / Ester | 2.0 eq | 25 | 24 h | <10% | Thermal stalling; oxaphosphetane intermediate fails to form. |

Self-Validating Experimental Protocols

To ensure scientific integrity, these protocols include built-in validation checkpoints. If a checkpoint fails, halt the experiment and troubleshoot the preceding step.

Protocol A: Moisture-Free CMMP Wittig Olefination of Lactones

Objective: Convert a recalcitrant lactone to a vinyl ether using thermal driving forces.

-

Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x).

-

Self-Validation Checkpoint 1: Utilize an in-line moisture indicator on your Argon line. If the indicator shows humidity, do not proceed.

-

-

Substrate Loading: Dissolve 1.0 mmol of the target lactone in 5.0 mL of anhydrous toluene.

-

Reagent Addition: Using a gas-tight syringe, add 2.0 mmol (2.0 eq) of CMMP dropwise at room temperature.

-

Self-Validation Checkpoint 2: CMMP solutions in toluene are typically pale yellow. If the solution flashes colorless immediately upon addition, your solvent or substrate is wet, and the ylide has been quenched.

-

-

Thermal Activation: Transfer the sealed vessel to a microwave reactor and irradiate at 90 °C for 2 hours[4].

-

Monitoring: Quench a 50 µL aliquot with water, extract with ethyl acetate, and evaluate via TLC.

-

Self-Validation Checkpoint 3: Look for an intensely polar baseline spot (using a polar eluent like EtOAc/MeOH). This is trimethylphosphine oxide (

), the primary byproduct[5]. Its presence confirms the ylide successfully formed the oxaphosphetane intermediate.

-

-

Workup: Concentrate under reduced pressure and purify via silica gel chromatography.

Protocol B: CMMP-Mediated Mitsunobu Alkylation (High pKa)

Objective: Alkylate a nucleophile (pKa 11-23) with a primary alcohol.

-

Preparation: In a dried Schlenk flask under Argon, dissolve 1.0 mmol of the alcohol and 1.1 mmol of the nucleophile (H-A) in 5.0 mL of anhydrous THF.

-

Reagent Addition: Cool the mixture to 0 °C. Add 1.5 mmol of CMMP dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

-

Self-Validation Checkpoint 1: The reaction generates acetonitrile as a stoichiometric byproduct[2]. While difficult to isolate, the reaction progress should show a strict 1:1 correlation between the consumption of the alcohol and the appearance of the alkylated product. If the alcohol is consumed but no product forms, the nucleophile's pKa is likely too high (>23), leading to off-target side reactions.

-

-

Workup: Evaporate the THF, triturate the residue with cold diethyl ether to precipitate the trimethylphosphine oxide, filter, and concentrate the filtrate for chromatography.

References

1.[1] Tsunoda, T., et al. "Cyanomethylenetrimethylphosphorane, a Powerful Reagent for the Wittig Olefination of Esters, Lactones, and Imides." Tetrahedron Letters. 1 2.[4] "Methods for Vinyl Ether Synthesis." Science of Synthesis.4 3.[3] Tsunoda, T., et al. "Preparation of (Cyanomethylene)trimethylphosphorane as a New Mitsunobu-Type Reagent." Chemical and Pharmaceutical Bulletin.3 4.[2] Studley, J. "Cyanomethylene trimethylphosphorane (CMMP)- a safer reagent for Mitsunobu couplings." Scientific Update.2 5.[5] "Mitsunobu reaction." Wikipedia. 5

Sources

Purification methods for removing trimethylphosphine oxide byproducts

Topic: Advanced Purification Strategies for Trimethylphosphine Oxide (TMPO) Removal

Diagnostic & Decision Matrix

User Status: You have completed a reaction (e.g., Staudinger reduction, Mitsunobu, or Wittig) utilizing Trimethylphosphine (

The Core Challenge: Unlike its bulky cousin Triphenylphosphine oxide (TPPO), which is notorious for poor solubility, TMPO is highly water-soluble and hygroscopic .

-

If your product is lipophilic (organic soluble): You are in luck. Standard aqueous extraction is highly effective.

-

If your product is hydrophilic (water soluble): You are in the "Critical Troubleshooting" zone. Standard washes will fail.

Visual Decision Tree: Use the following logic flow to select the correct protocol for your specific mixture.

Figure 1: Decision matrix for selecting the appropriate TMPO purification method based on product physicochemical properties.

Technical Protocols

Protocol A: The Aqueous Partition (Baseline Method)

Applicability: Lipophilic products (LogP > 1.5).

Mechanism: Exploits the high polarity and water solubility of TMPO (

| Parameter | Specification |

| Solvent System | Ethyl Acetate (EtOAc) or Dichloromethane (DCM) vs. Water |

| TMPO Solubility | Highly soluble in |

| Efficiency | High (typically removes >95% TMPO in 3 washes) |

Step-by-Step Workflow:

-

Dilution: Dilute crude reaction mixture with EtOAc or DCM.

-

Wash 1 (Bulk Removal): Extract the organic layer with distilled water (1:1 volume ratio). Vigorous shaking is required to ensure mass transfer of the hygroscopic TMPO into the aqueous phase.

-

Wash 2 (Polishing): Wash organic layer with Brine (Saturated NaCl). This helps break any emulsions caused by the surfactant-like nature of phosphine oxides.

-

Drying: Dry organic layer over

, filter, and concentrate. -

Validation: Check

NMR. TMPO shows a singlet around +36 to +48 ppm (solvent dependent). If absent, purification is complete.

Protocol B: SCX Ion Exchange (The "Catch & Release")

Applicability: Water-soluble amines (common products of Staudinger reductions). Mechanism: Strong Cation Exchange (SCX) resins bind basic amines (protonated form) while non-basic impurities (TMPO) flow through.

Materials:

-

SCX or SCX-2 Cartridge (Silica-based propylsulfonic acid).

-

Loading Solvent: Methanol (MeOH) or Water/MeOH mix.

-

Elution Solvent: 2M Ammonia in Methanol (

).

Step-by-Step Workflow:

-

Conditioning: Flush the SCX cartridge with 2 column volumes (CV) of MeOH.

-

Loading: Dissolve the crude water-soluble mixture in minimal MeOH (or water if necessary) and load onto the cartridge.

-

Chemistry Check: The amine product binds to the sulfonic acid moieties (

). -

TMPO Behavior: TMPO is a weak Lewis base but generally neutral in this range; it does not bind strongly to the sulfonate and remains in the mobile phase.

-

-

Washing (Critical): Flush column with 3-5 CV of MeOH.

-

Result: TMPO elutes in this fraction. Discard this fraction.

-

-

Releasing: Elute the column with 2M

in MeOH.-

Chemistry Check: Ammonia deprotonates the amine, releasing it from the silica support.

-

-

Isolation: Concentrate the ammoniacal filtrate to obtain the pure amine.

Protocol C: Reverse Phase (C18) Flash Chromatography

Applicability: Water-soluble neutral or acidic products where SCX is impossible. Mechanism: TMPO is extremely polar and elutes very early (near the solvent front) on C18 silica, while most organic products (even polar ones) exhibit some retention.

Gradient Setup:

-

Stationary Phase: C18 (Octadecyl) functionalized silica.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile (MeCN) or Methanol.

Step-by-Step Workflow:

-

Sample Prep: Dissolve crude residue in water (or 5% MeCN/Water).

-

Equilibration: Equilibrate column at 0% B (100% Aqueous).

-

Elution Profile:

-

0–5% B (Isocratic): TMPO elutes rapidly due to high polarity.

-

5–100% B (Gradient): Ramp gradient to elute the desired product.

-

-

Detection: Monitor UV (210 nm or 254 nm) or ELSD (Evaporative Light Scattering Detector). Note: TMPO has weak UV absorbance compared to TPPO; ELSD or Mass Spec triggering is recommended.

Comparative Data: TMPO vs. TPPO

Understanding the enemy is key. Many researchers confuse the protocols for Trimethyl- (TMPO) and Triphenyl- (TPPO) phosphine oxides.

| Feature | Trimethylphosphine Oxide (TMPO) | Triphenylphosphine Oxide (TPPO) |

| Formula | ||

| Water Solubility | High (Hygroscopic) | Very Low (Insoluble) |

| Primary Removal | Aqueous Wash (Protocol A) | Precipitation ( |

| Troubleshooting | SCX / C18 (if product is polar) | Filtration / Silica Plug |

| ~ +36 to +48 ppm | ~ +25 to +29 ppm | |

| Boiling Point | ~214°C (Solid/Viscous) | >360°C (Solid) |

Frequently Asked Questions (FAQ)

Q1: I see a "wet" peak in my proton NMR around 1.5-1.8 ppm. Is this TMPO?

A: Likely yes. The methyl protons of TMPO appear as a doublet (due to H-P coupling,

Q2: Can I sublime TMPO to remove it?

A: While Trimethylphosphine (

Q3: Why not just use Triphenylphosphine (

Q4: Is TMPO toxic?

A: Yes, organophosphorus compounds should always be treated as toxic. However, unlike the volatile and pyrophoric parent phosphine (

References

-

Stack Exchange, Chemistry. (2018). Triphenylphosphine vs. trimethylphosphine in reduction reactions. (Discusses the strategic advantage of TMPO water solubility).

-

CymitQuimica. (n.d.). Trimethylphosphine oxide - CAS 676-96-0 Properties.[1] (Physicochemical data confirming polarity and solubility).

-

ScienceMadness Wiki. (2020).[2] Trimethylphosphine and its Oxide Properties. (Data on volatility and basicity).

-

Organic Chemistry Portal. (n.d.). Staudinger Reaction: Workup and Byproducts. (General mechanisms involving phosphine oxide generation).

-

BenchChem. (2025).[3] Technical Support: Removal of Phosphine Oxide Byproducts.[4][5][6][7][8] (Comparative methods for phosphine oxide removal).

Sources

- 1. CAS 676-96-0: Trimethylphosphine oxide | CymitQuimica [cymitquimica.com]

- 2. Trimethylphosphine - Sciencemadness Wiki [sciencemadness.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.rochester.edu [chem.rochester.edu]

- 6. echemi.com [echemi.com]

- 7. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

Technical Support Center: Cyanomethylenetrimethylphosphorane (CMMP) Optimization Guide

[1]

Executive Summary: The CMMP Advantage

Cyanomethylenetrimethylphosphorane (CMMP) is a specialized zwitterionic phosphorane reagent, primarily utilized in Tsunoda-type alkylations (a "Super-Mitsunobu" reaction) and Wittig olefinations .[1] Unlike the classical DEAD/PPh₃ Mitsunobu system, CMMP facilitates the alkylation of nucleophiles with high

The Critical Variable: Solvent choice in CMMP reactions is not merely about solubility; it dictates the thermal ceiling of the reaction (essential for overcoming activation energy in difficult alkylations) and the stability of the ylide. This guide addresses the physicochemical interactions between CMMP and solvent systems to maximize yield and purity.

Solvent Selection Matrix

The following table summarizes the compatibility of common solvents with CMMP. Use this to select the optimal medium based on your reaction's thermal and solubility requirements.[2]

| Solvent | Dielectric Constant ( | Boiling Point (°C) | Suitability | Application Notes |

| Toluene | 2.38 | 110 | Ideal | Preferred for Tsunoda alkylations. Allows high-temp heating to drive difficult couplings. |

| THF | 7.58 | 66 | Good | Excellent solubility for CMMP. Best for standard Wittig reactions or temp-sensitive substrates. |

| Benzene | 2.27 | 80 | Good | Historically used, but Toluene is preferred due to lower toxicity and higher boiling point.[1] |

| DCM | 8.93 | 40 | Moderate | Good solubility, but low BP limits reaction kinetics for difficult alkylations.[1] |

| Acetonitrile | 37.5 | 82 | Poor | High polarity can stabilize charged intermediates too strongly, potentially retarding |

| Methanol | 32.7 | 65 | Incompatible | DO NOT USE. CMMP decomposes in protic solvents. |

| Water | 80.1 | 100 | Incompatible | DO NOT USE. Instant decomposition. |

Technical Support Q&A: Troubleshooting & Optimization

Category A: Reagent Stability & Solubility

Q1: My CMMP reagent appears to degrade rapidly in solution before I even add the substrate. What is happening? Diagnosis: Solvent contamination or Protic Instability.[3][4] Technical Insight: CMMP is an ylide that acts as a strong base. In the presence of protic solvents (alcohols, water) or even "wet" aprotic solvents, it undergoes rapid hydrolysis or solvolysis.[1] Corrective Action:

-

Solvent Drying: Ensure Toluene or THF is distilled over Sodium/Benzophenone or processed through an activated alumina column immediately before use.

-

Atmosphere: CMMP is hygroscopic. Weigh and transfer inside a glovebox or under a positive pressure of Argon.

-

Protic Avoidance: Never dissolve CMMP in methanol or ethanol for stock solutions.

Q2: I see a precipitate forming immediately upon mixing CMMP with my alcohol and nucleophile in Toluene. Is this normal? Diagnosis: Formation of the oxyphosphonium intermediate. Technical Insight: The reaction mechanism involves the initial protonation of the ylide by the nucleophile (or alcohol depending on acidity), followed by the formation of an alkoxyphosphonium salt. These intermediates are often less soluble in non-polar solvents like Toluene than the neutral reagents. Corrective Action:

-

Do not filter. This precipitate is the active species.

-

Agitation: Ensure vigorous stirring.

-

Temperature: Heating to reflux (110°C) often solubilizes these intermediates and drives the collapse to the product.

Category B: Reaction Optimization (Tsunoda Alkylation)

Q3: I am trying to alkylate a phenol (

-

Switch Solvent: Replace THF with Anhydrous Toluene .

-

Increase Temperature: Heat the reaction to 100–110°C. CMMP is thermally stable up to these temperatures (unlike DEAD, which is explosion-prone).

-

Protocol: See Standard Protocol A below.

Q4: How do I remove the byproduct after the reaction? In standard Mitsunobu, removing

- : Water-insoluble, hard to crystallize out.[1]

- : Highly water-soluble and hygroscopic. Corrective Action:

-

Aqueous Wash: Simply wash your organic reaction mixture (Toluene/Ether) with water or brine. The

will partition into the aqueous phase, leaving your product in the organic layer.

Visualizing the Mechanism & Solvent Influence

The following diagram illustrates the Tsunoda alkylation pathway. Note how the solvent must support the zwitterionic transition state without quenching the active ylide.